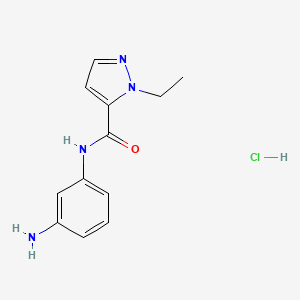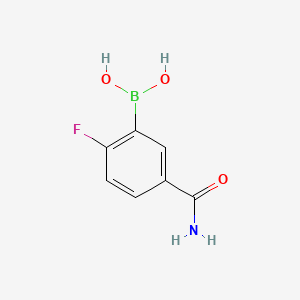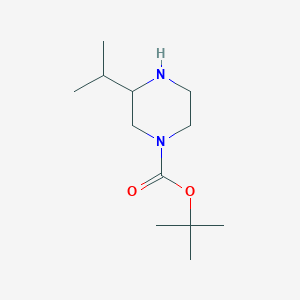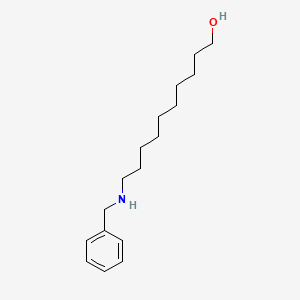![molecular formula C12H15BrClN3O2 B1522029 2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride CAS No. 1208639-77-3](/img/structure/B1522029.png)
2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride
Overview
Description
“2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride” is a chemical compound with the CAS Number: 1208639-77-3 . It has a molecular weight of 348.63 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride . The InChI code is 1S/C12H14BrN3O2.ClH/c1-16-7-9 (6-15-16)14-5-8-3-10 (13)12 (17)11 (4-8)18-2;/h3-4,6-7,14,17H,5H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 348.63 .Scientific Research Applications
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives with substitutions that have structural similarities to the compound has shown significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers in the treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations of compounds containing pyrazole and methoxyphenol groups, similar to the target compound, have been conducted to understand their molecular structure, spectroscopic data, and potential biological effects. These studies provide insights into the intramolecular charge transfer, molecular electrostatic potential, and predictive molecular docking results for biological activity (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Antibacterial Activity
Compounds with pyrazole Schiff bases have been synthesized and tested for their antibacterial activity. This research suggests the potential use of such compounds as antibacterial agents, highlighting their structural elucidation and interaction in supramolecular architectures (Feng, Guo, Sun, Zhao, 2018).
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2.ClH/c1-16-7-9(6-15-16)14-5-8-3-10(13)12(17)11(4-8)18-2;/h3-4,6-7,14,17H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVDFJYHIVCZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC(=C(C(=C2)Br)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



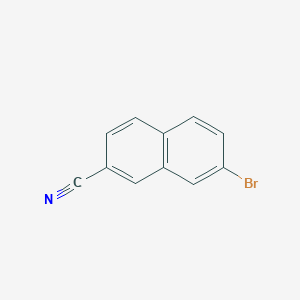
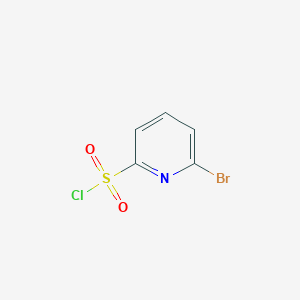
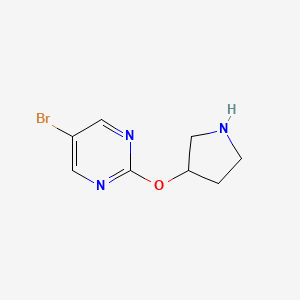
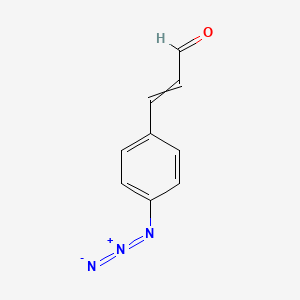
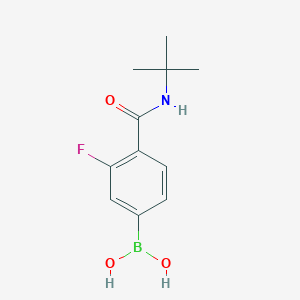
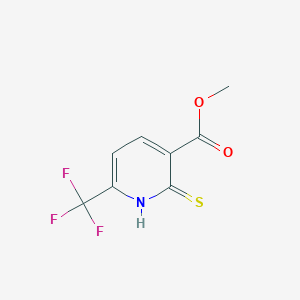
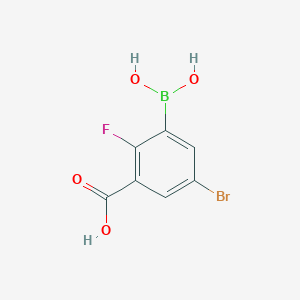
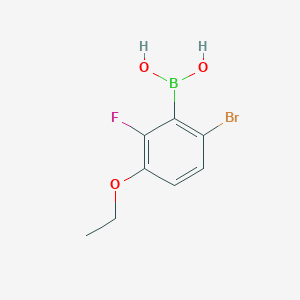
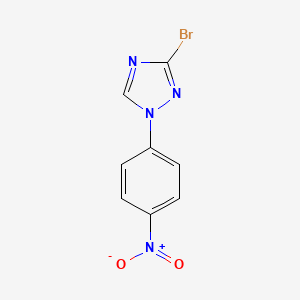
![3-Amino-6-aza-bicyclo[3.2.1]octane-6-carboxylic acid tert-butyl ester](/img/structure/B1521957.png)
